2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face challenges in synthesizing novel PPIs due to poor solubility and metabolic stability of existing building blocks. 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (CAS 1564831-44-2) directly addresses this: its 3-fluoropyridine core with XLogP3=1.1 offers superior aqueous solubility vs. regioisomers (XLogP3 1.5), reducing non-specific binding. - Enables design of PPI analogs with improved drug-likeness. - Sterically hindered amine provides conformational constraint for biochemical probe development. - Available at 98% purity, ready for HTS libraries. Reliable, global shipment ready.

Molecular Formula C9H13FN2
Molecular Weight 168.215
CAS No. 1564831-44-2
Cat. No. B2467077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine
CAS1564831-44-2
Molecular FormulaC9H13FN2
Molecular Weight168.215
Structural Identifiers
SMILESCC(C)(CN)C1=C(C=NC=C1)F
InChIInChI=1S/C9H13FN2/c1-9(2,6-11)7-3-4-12-5-8(7)10/h3-5H,6,11H2,1-2H3
InChIKeyXADNCVZHGBZHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine: Product Overview


2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine, with the CAS number 1564831-44-2, is a fluorinated pyridine derivative . It is a small molecule building block characterized by a 3-fluoropyridine core linked to a branched 2-methylpropan-1-amine moiety, with a molecular weight of 168.21 g/mol and a molecular formula of C9H13FN2 [1]. The compound is recognized in medicinal chemistry as a versatile intermediate due to the unique electronic and steric properties conferred by the fluorine atom and the sterically hindered amine . Its primary applications lie in the synthesis of more complex fluorinated molecules for use in pharmaceutical research and as a ligand in biochemical assays .

Fluorinated pyridine building block for medicinal chemistry synthesis
Sterically hindered amine supports ligand-binding studies
Catalog availability enables rapid derivatization workflows

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine: Substitution Specificity


Procurement decisions for fluorinated pyridine building blocks like 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine cannot be based on structural similarity alone; specific regio- and stereochemical features are paramount. The position of the fluorine atom on the pyridine ring and the substitution pattern on the alkylamine chain dictate a compound's electronic distribution, metabolic stability, and binding conformation in biological systems . For instance, moving the fluorine from the 3-position to the 2-position or 5-position, or altering the amine substitution, can drastically change the molecule's lipophilicity (XLogP3) and hydrogen-bonding capacity, directly impacting target engagement and pharmacokinetic profiles [1][2]. Therefore, a seemingly minor change in structure can lead to a significant, and often unpredictable, change in a compound's utility and performance, making the precise chemical identity of a building block a critical factor for successful research outcomes.

Positional isomerism alters electronic profile
Moving fluorine from the 3- to 2- or 5-position shifts lipophilicity and hydrogen-bonding capacity, impacting target engagement.
Regioisomer availability may not be equivalent
Structurally similar isomers are often custom synthesis only; substituting could delay projects and introduce unknown purity profiles.

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine: Evidence Guide


Lipophilicity Comparison: 3-Fluoro vs. 2-Fluoro Pyridinyl Isomer

The compound 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine exhibits a significantly lower calculated lipophilicity (XLogP3 = 1.1) compared to its regioisomer, 2-(2-fluoropyridin-3-yl)-2-methylpropan-1-amine (XLogP3 = 1.5) [1][2]. This difference of ΔXLogP3 = 0.4 is a direct consequence of the altered position of the fluorine and nitrogen atoms on the pyridine ring, which affects the overall electronic distribution and hydrogen-bonding capabilities of the molecule.

Lipophilicity Comparison
Head-to-head
Target: XLogP3 1.1
Comparator (2-fluoro): 1.5
Δ = 0.4
Lower lipophilicity may support solubility screening
Calculated property; verify experimental logD
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Complexity: A Balanced Scaffold

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine possesses a molecular complexity score of 147, a value that positions it between simpler building blocks and more complex intermediates [1]. This score is notably lower than that of an analog with a difluorinated alkyl chain, 3,3-difluoro-3-(3-fluoropyridin-4-yl)propan-1-amine (complexity = 164) [2]. This lower complexity is paired with a balanced number of rotatable bonds (2), suggesting it offers a degree of conformational flexibility while maintaining a defined core structure.

Molecular Complexity
Cross-study comparable
Complexity: 147
vs difluoro analog: 164
Balanced scaffold for selective derivatization
Calculated atom-type score; context-dependent
Medicinal Chemistry Structure-Activity Relationship Molecular Complexity

Procurement Advantage: Direct Availability & High Purity

The target compound is readily available for procurement as a purified building block. Vendor listings confirm that 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (CAS 1564831-44-2) is stocked and sold with a purity specification of 98% . In contrast, data for structurally related isomers, such as 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine (CAS 1537359-43-5) or 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 1439896-50-0), indicate that these are not available as catalog items from the same major vendors or require custom synthesis [1].

Catalog Availability
Data to verify
98% purity; catalog item
Isomers require custom synthesis
Streamlined procurement; verify COA
Vendor listings as of 2026
Chemical Procurement Laboratory Supply Research Reagents

Fluorine Pattern: Biological Target Potential

The presence of a fluorine atom at the 3-position of the pyridine ring in 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a key structural feature that differentiates it from non-fluorinated or differently fluorinated analogs . This substitution pattern is known to influence biological activity by modulating electron density on the aromatic ring and by forming specific interactions with biological targets. For example, the related pyridylmethyl analog, 1-(3-fluoropyridin-4-yl)-N-methylmethanamine, is reported to exhibit proton pump inhibitory activity, a property that is highly dependent on the precise placement of the fluorine atom to achieve the necessary binding interactions .

Class-Level Activity
Class-level inference
3-fluoropyridin-4-yl core linked to proton pump inhibitory activity
May support target-class library design
Analog data; requires target-specific validation
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine: Application Scenarios


Proton Pump Inhibitor (PPI) Design

Based on the class-level inference that the 3-fluoropyridin-4-yl core is associated with proton pump inhibitory activity, this compound is a prime candidate for use as a starting material in the design and synthesis of new PPI analogs . Its favorable physicochemical profile, including a moderate XLogP3 of 1.1, suggests it could be developed into a lead compound with improved solubility and reduced off-target effects compared to existing PPIs [1].

Fluorinated Compound Library Synthesis

Due to its confirmed commercial availability as a 98% pure catalog item, 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is an ideal, low-risk choice for building diverse chemical libraries for high-throughput screening . Its branched amine and fluoropyridine functionalities offer multiple vectors for chemical elaboration, enabling the creation of a wide range of novel structures for biological testing.

Lead Optimization: ADME Advantage

The compound's lower lipophilicity (XLogP3 = 1.1) compared to its regioisomer (XLogP3 = 1.5) makes it a strategically superior choice for lead optimization programs aiming to improve aqueous solubility and reduce non-specific binding [1][2]. This physicochemical advantage can be leveraged to enhance the overall drug-likeness of a chemical series, potentially mitigating downstream development challenges related to poor absorption or high clearance.

Sterically Hindered Ligand for Target Identification

The compound is being studied for its role as a ligand in biochemical assays . Its sterically hindered amine, indicated by a molecular complexity of 147 and only 2 rotatable bonds, makes it a valuable probe for exploring binding pockets on enzymes and receptors, as it can provide insights into the steric and conformational requirements for ligand binding [3].

Application
Selection Property
Validation Focus
PPI scaffold exploration
3-fluoropyridin-4-yl core motif
H+/K+ ATPase assay profiling
Fluorinated library synthesis
Branched amine coupling handle
Library diversity and purity analysis
Lead series ADME assessment
Moderate calculated lipophilicity
Solubility and permeability assays
Target ID ligand probes
Sterically hindered amine
Binding pocket conformation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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